molecular formula C7H5BrClFO B1382052 (5-Bromo-4-chloro-2-fluorophenyl)methanol CAS No. 1785275-10-6

(5-Bromo-4-chloro-2-fluorophenyl)methanol

Cat. No.: B1382052
CAS No.: 1785275-10-6
M. Wt: 239.47 g/mol
InChI Key: GDQSHHAGIFSADM-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloro-2-fluorophenyl)methanol is an organic compound that belongs to the class of aryl alcohols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, with a methanol group (-CH₂OH) attached to the ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-Bromo-4-chloro-2-fluorophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion. This inhibition is often competitive, where this compound competes with the natural substrate for binding to the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. In vivo studies indicate that this compound undergoes metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biological activities, contributing to the long-term effects of the compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects primarily through enzyme inhibition and gene expression modulation. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions between this compound and metabolic enzymes are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation. Additionally, binding proteins can sequester this compound, modulating its bioavailability and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, highlighting the importance of understanding its subcellular distribution for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the following steps:

    Halogenation: A phenylmethanol derivative is subjected to bromination, chlorination, and fluorination reactions to introduce the respective halogen atoms at the desired positions on the benzene ring.

    Reaction Conditions: These halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine, chlorine, and fluorine sources. The reactions may require catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-4-chloro-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (5-Bromo-4-chloro-2-fluorophenyl)aldehyde or (5-Bromo-4-chloro-2-fluorophenyl)carboxylic acid.

    Reduction: Formation of (5-Bromo-4-chloro-2-fluorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-4-chloro-2-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • (4-Bromo-2,6-difluorophenyl)methanol
  • (3-Bromo-2-chloro-5-fluorophenyl)methanol

Comparison: (5-Bromo-4-chloro-2-fluorophenyl)methanol is unique due to the specific positions of the halogen atoms on the benzene ring, which can significantly influence its chemical properties and reactivity

Properties

IUPAC Name

(5-bromo-4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSHHAGIFSADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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